molecular formula C11H14N4O3 B7787759 CID 379748

CID 379748

Cat. No. B7787759
M. Wt: 250.25 g/mol
InChI Key: AADISNQZRQUFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 379748 is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 379748 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 379748 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization in Cells : CID has been extensively used to study biological processes. It offers precise control over protein function with excellent spatiotemporal resolution. This is crucial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • PROTAC-CID Systems for Gene Regulation : The development of PROTAC-based scalable CID platforms has expanded the applications in inducible gene regulation and editing. These systems allow for gradient-level gene expression control and can be used in vivo (Ma et al., 2023).

  • Safeguard System in Stem Cell Therapy : A safeguard system using inducible caspase-9 (iC9) activated by CID has shown potential in stem cell therapies, particularly for inducing apoptosis in unwanted cells, thus enhancing safety (Ando et al., 2015).

  • Methodological Challenges in Developmental Research : The application of CID in studying developmental research shows the importance of aligning research goals with design, especially in developmental cognitive neuroscience (Hamaker, Mulder, & van IJzendoorn, 2020).

  • CID in Resolving Cell Biology Problems : CID techniques have resolved various issues in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advancements in CID have improved specificity and allowed manipulation of multiple systems (DeRose, Miyamoto, & Inoue, 2013).

  • CID in Agriculture : In agriculture, specifically in barley, CID as a selection criterion for water use efficiency and productivity has shown significant potential, demonstrating the versatility of this technique beyond biomedical applications (Anyia et al., 2007).

  • Suicide Gene Therapy in hiPSCs : The introduction of the iC9 suicide gene, activated by CID, in human induced pluripotent stem cells (hiPSCs) offers an efficient safety mechanism, critical for therapies using hiPSCs (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

  • Photocaged-Photocleavable CID : A novel chemical inducer of protein dimerization that can be rapidly activated and deactivated using light provides enhanced control of protein-protein interactions in living cells (Aonbangkhen et al., 2018).

properties

IUPAC Name

2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6-5-9(17)13-11(12-6)15-10(18)8(3-4-16)7(2)14-15/h5,14,16H,3-4H2,1-2H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADISNQZRQUFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 379748

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.